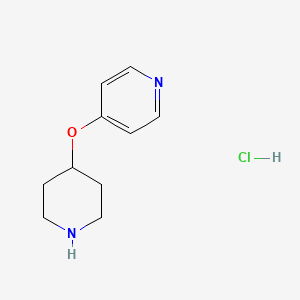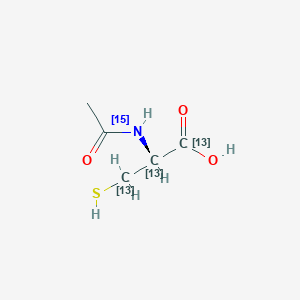
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide is an organic compound with the molecular formula C6H14INO. It is a quaternary ammonium salt that is often used as an intermediate in various chemical syntheses. This compound is known for its stability and reactivity, making it a valuable component in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide typically involves the quaternization of 3-hydroxy-1,1-dimethylpyrrolidine with an iodinating agent. One common method is to react 3-hydroxy-1,1-dimethylpyrrolidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile at room temperature. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide using appropriate halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium chloride or sodium bromide in acetone at reflux temperature.
Major Products Formed
Oxidation: 3-Oxo-1,1-dimethylpyrrolidin-1-ium Iodide.
Reduction: 3-Amino-1,1-dimethylpyrrolidin-1-ium Iodide.
Substitution: 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Chloride or Bromide.
Scientific Research Applications
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a model compound in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs that target specific receptors in the body.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain polymerization reactions.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the quaternary ammonium group can interact with negatively charged sites on proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Bromide
- 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Chloride
- 1,1-Dimethyl-3-hydroxypyrrolidinium Bromide
Comparison
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium Iodide is unique due to its iodide ion, which imparts different reactivity and solubility properties compared to its bromide and chloride counterparts. The iodide ion is a better leaving group, making the compound more reactive in substitution reactions. Additionally, the iodide salt has different solubility characteristics, which can be advantageous in certain applications.
Properties
Molecular Formula |
C6H14INO |
|---|---|
Molecular Weight |
243.09 g/mol |
IUPAC Name |
1,1-dimethylpyrrolidin-1-ium-3-ol;iodide |
InChI |
InChI=1S/C6H14NO.HI/c1-7(2)4-3-6(8)5-7;/h6,8H,3-5H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ZTRKDLPOEOIXKS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCC(C1)O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


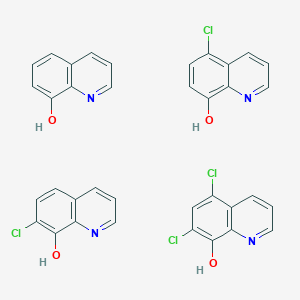
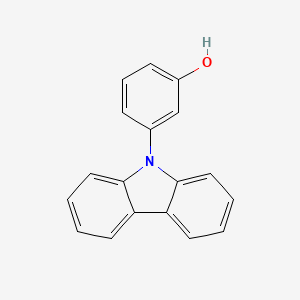

![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)


![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)
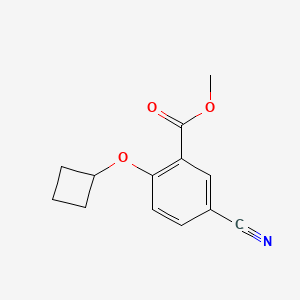

![1,4-Bis(benzyloxy)cyclohexane; 1,1'-[1,4-Cyclohexanediylbis(oxymethylene)]bisbenzene](/img/structure/B13842455.png)
![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)

